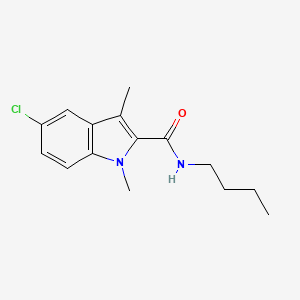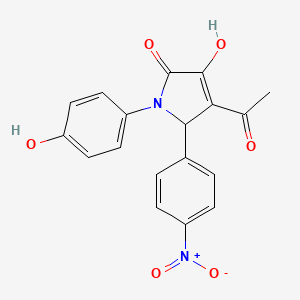
N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide is a heterocyclic compound with a fused indole ring system. Its chemical formula is C14H16ClN2O . The compound features a butyl group (C4H9) attached to the nitrogen atom and a chlorine atom (Cl) at position 5 of the indole ring. The carboxamide functional group (CONH2) is also present, enhancing its biological relevance .
Preparation Methods
Synthetic Routes: Several synthetic routes lead to N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This method yields the tricyclic indole compound (−)-108 in good yield .
Industrial Production: While industrial-scale production methods may vary, the Fischer indole synthesis can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient production.
Chemical Reactions Analysis
Reactivity: N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions:
- Oxidation : It may be oxidized to form an indole-2-carboxylic acid derivative.
- Reduction : Reduction of the carbonyl group (C=O) in the carboxamide can yield the corresponding alcohol.
- Substitution : The chlorine atom can be substituted with other nucleophiles (e.g., amines, alkoxides).
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Nucleophiles (e.g., amines, alkoxides) in the presence of a base.
Scientific Research Applications
N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide finds applications in various fields:
- Medicine : Investigated for potential anticancer properties due to its indole moiety.
- Biology : Used as a probe in cell biology studies.
- Chemistry : Serves as a building block for the synthesis of other indole derivatives.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
N-butyl-5-chloro-1,3-dimethyl-1H-indole-2-carboxamide stands out due to its unique combination of substituents. Similar compounds include other indole derivatives with varying substitutions, but this specific structure offers distinct properties.
Properties
Molecular Formula |
C15H19ClN2O |
|---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
N-butyl-5-chloro-1,3-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C15H19ClN2O/c1-4-5-8-17-15(19)14-10(2)12-9-11(16)6-7-13(12)18(14)3/h6-7,9H,4-5,8H2,1-3H3,(H,17,19) |
InChI Key |
MPQXXLGJNOFALT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B10870514.png)

![1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10870531.png)

![6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B10870548.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870554.png)
![2-(4-bromophenyl)-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B10870555.png)
![N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10870569.png)
![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870571.png)
![7-benzyl-8-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870577.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870584.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870586.png)
![6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10870593.png)
